molecular formula C11H15NO3 B121327 N-Acetylphenylephrine CAS No. 58952-80-0

N-Acetylphenylephrine

Cat. No. B121327
CAS RN: 58952-80-0
M. Wt: 209.24 g/mol
InChI Key: OSJFSDYUAXAPLF-NSHDSACASA-N
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Description

N-Acetylphenylephrine is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biochemical pathways, which can offer insights into the type of analyses that might be relevant for N-Acetylphenylephrine. For instance, acetaminophen (APAP) is metabolized to form N-acetyl-p-benzoquinoneimine (NAPQI), which has been shown to cause neurogenic inflammation in the airways and other tissues in rodents . Another metabolite of acetaminophen, N-arachidonoylphenolamine (AM404), is formed in the nervous system through a fatty acid conjugation pathway . These studies suggest that the metabolism and bioactivation of acetaminophen derivatives can lead to significant biological effects.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . This process, along with the spectroscopic characterization techniques used, such as 1H-NMR, 13C-NMR, and FT-IR, could be analogous to methods used in the synthesis of N-Acetylphenylephrine.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, and the molecule exhibited intramolecular N—H...O hydrogen bonds contributing to its stability . Such detailed structural analysis is essential for N-Acetylphenylephrine to predict its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving acetaminophen derivatives show that these compounds can undergo bioactivation to form reactive metabolites. NAPQI, for example, selectively excites TRPA1 channels and causes the release of proinflammatory neuropeptides . Similarly, AM404 inhibits COX enzymes and affects prostaglandin synthesis . These reactions are indicative of the types of chemical processes that N-Acetylphenylephrine might undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and are critical for its function and reactivity. Theoretical calculations using density functional theory (DFT) can predict these properties, as seen in the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, where the HOMO/LUMO energy gap was associated with the molecule's reactivity . Such analyses would be necessary for N-Acetylphenylephrine to understand its potential as a drug or its behavior in various environments.

Scientific Research Applications

1. Therapeutic Applications in Various Clinical Settings

N-Acetylphenylephrine, similar to N-acetylcysteine, has diverse clinical applications. N-acetylcysteine is used as an antidote for acetaminophen overdose and has shown promise in treating chronic obstructive pulmonary disease, preventing contrast-induced kidney damage, treating pulmonary fibrosis, and aiding fertility in polycystic ovary syndrome (Millea, 2009).

2. Neurological and Psychiatric Disorders

N-acetylcysteine has demonstrated potential in treating neurological disorders like Alzheimer's and Parkinson's diseases, as well as various psychiatric conditions such as addiction, schizophrenia, and bipolar disorder. This is attributed to its role in modulating pathways related to oxidative stress, apoptosis, mitochondrial function, and neurotransmitter regulation (Deepmala et al., 2015), (Dean et al., 2011).

3. Antioxidant and Anti-inflammatory Properties

N-Acetylcysteine serves as a precursor to glutathione, an important antioxidant in the body, and shows significant antioxidant and anti-inflammatory activities. These properties make it valuable in addressing disorders associated with oxidative stress and inflammation (Atkuri et al., 2007).

4. Potential in Neurodegenerative Diseases

N-Acetylcysteine has been evaluated for its neuroprotective potential in the prevention of cognitive aging and dementia, especially in Parkinson’s and Alzheimer’s diseases. Its cost-effectiveness and lack of significant side effects make it a promising compound for these applications (Tardiolo et al., 2018).

Safety And Hazards

According to the Safety Data Sheet, N-Acetylphenylephrine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFSDYUAXAPLF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207692
Record name N-Acetylphenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylphenylephrine

CAS RN

58952-80-0
Record name N-Acetylphenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Friström, M Marvola, E Klinge… - Acta Pharmacologica …, 1977 - Wiley Online Library
… Nord), 0,-acetyltyramine hydrochloride, N-acetyltyramine, 0-acetylephedrine hydrochloride, N-acetylephedrine, O,,Odiacetylphenylephrine hydrochloride, N-acetylphenylephrine, N-…
Number of citations: 4 onlinelibrary.wiley.com
M Marvola - Acta Pharmacologica et Toxicologica, 1977 - Wiley Online Library
… All other N-acetyl derivatives except N-acetylphenylephrine have a hyperglycaemic action which is clearly weaker than that of the parent compounds. N-acetylamphetamine also has …
Number of citations: 4 onlinelibrary.wiley.com
M Marvola - Acta Pharmacologica et Toxicologica, 1976 - Wiley Online Library
… The exact LDSO-values of N-acetyltyramine and N-acetylphenylephrine could not be determined because of the low solubility of these drugs in water. As a rule it can be said that the N-…
Number of citations: 13 onlinelibrary.wiley.com
S Friström, MM Airaksinen… - Acta pharmacologica et …, 1977 - Wiley Online Library
… Its Rf value was 0.36 using the same eluent mixture as in the case of N-acetylphenylephrine. The results of the elementary analyses were the following: C 54.28 % (theor. 54.26 %) H.…
Number of citations: 28 onlinelibrary.wiley.com
M Marvola, S Friström, E Klinge… - Acta Pharmacologica …, 1976 - Wiley Online Library
… Cocaine potentiated the effect of adrenaline, noradrenaline, metaraminol, phenylephrine, 0-diacetylphenylephrine and N-acetylphenylephrine, whereas it antagonized the effect of …
Number of citations: 6 onlinelibrary.wiley.com
M Marvola, L Piirainen, S Autio… - Acta Pharmacologica et …, 1977 - Wiley Online Library
… hydrochloride, N-acetyltyramine, 0acetylephedrine hydrochloride, N-acetylephedrine, N-acetylamphetamine, O,,O-diacetylphenylephrine hydrochloride, N-acetylphenylephrine, 0,, O,,O-…
Number of citations: 3 onlinelibrary.wiley.com
L Chafetz - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… p-nitrobenzenediazonium chloride following separation by ion-exchange chromatography, would be applicable in determining phenylephrine in the presence of N-acetylphenylephrine. …
Number of citations: 30 www.sciencedirect.com
AR Barnes - Any screen. Any time. Anywhere., 2018 - academia.edu
Chemical degradation of the drug is often the critical factor that limits the shelf life of a pharmaceutical product. The degradation of other ingredients in the formulation, such as …
Number of citations: 3 www.academia.edu

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